![molecular formula C22H31ClN2O4 B560197 MDL 72832 hydrochloride CAS No. 113777-40-5](/img/structure/B560197.png)
MDL 72832 hydrochloride
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Overview
Description
MDL 72832 Hydrochloride is a novel, potent and selective ligand for 5-HT1A sites.
A potent ligand at 5-HT1A receptors, with mixed agonist and antagonist properties. An agonist at post-synaptic 5-HT1A receptors.
Scientific Research Applications
MDL 72832 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Serotonin Receptor Ligand: MDL 72832 hydrochloride is a potent ligand at 5-HT1A receptors , exhibiting mixed agonist and antagonist properties. It acts as an agonist at post-synaptic 5-HT1A receptors, which are implicated in various neurological and psychiatric conditions .
Cardiovascular Studies: In animal models, MDL 72832 has been shown to inhibit 8-OH-DPAT-induced cardiovascular effects, suggesting its potential application in cardiovascular research .
Neuropharmacology: The compound has demonstrated affinity with pKD values for 5-HT1C and 5-HT1D receptors , indicating its relevance in neuropharmacological studies .
Feeding Behavior Research: MDL 72832 has been used in research to study its effects on food consumption, where one of its enantiomers significantly increased feeding in pre-satiated male rats .
Psychiatric Disorder Models: Due to its interaction with serotonin receptors, MDL 72832 hydrochloride can be used to model psychiatric disorders in animals to better understand the role of serotonin in these conditions .
Receptor Selectivity Studies: The selectivity of MDL 72832 for different serotonin receptor subtypes makes it a valuable tool for dissecting the roles of these receptors in various physiological and pathological processes .
Mechanism of Action
Target of Action
MDL 72832 hydrochloride is a potent ligand at 5-HT1A receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .
Mode of Action
MDL 72832 hydrochloride exhibits mixed agonist and antagonist properties at the 5-HT1A receptors . As an agonist, it mimics the action of serotonin by binding to the post-synaptic 5-HT1A receptors . As an antagonist, it blocks the receptor and inhibits its function . The compound’s interaction with its targets leads to changes in the cellular response to serotonin.
Biochemical Pathways
The primary biochemical pathway affected by MDL 72832 hydrochloride is the serotonergic system . By acting on the 5-HT1A receptors, it influences the serotonin signaling pathway. The downstream effects of this interaction can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .
Result of Action
The molecular and cellular effects of MDL 72832 hydrochloride’s action are primarily related to its modulation of the 5-HT1A receptors. By acting as both an agonist and antagonist, it can either enhance or inhibit the effects of serotonin, depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of MDL 72832 hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells. For instance, the compound’s efficacy could be reduced in the presence of other drugs that also bind to the 5-HT1A receptors .
properties
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.ClH/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17;/h1-2,7-8,17,23H,3-6,9-16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDGISNRPBRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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